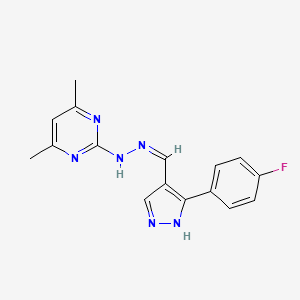![molecular formula C15H15N5O B3725994 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol CAS No. 332074-09-6](/img/structure/B3725994.png)
2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol
描述
2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly known as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. In
科学研究应用
DMQX has been extensively studied in the field of neuroscience due to its ability to selectively block the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor. This receptor is involved in various physiological processes such as learning, memory, and synaptic plasticity. DMQX has been used in numerous studies to investigate the role of the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor in these processes. It has also been used to study the effects of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor blockade on pain perception, addiction, and neurodegenerative diseases.
作用机制
DMQX acts as a competitive antagonist of the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor by binding to the glutamate binding site. This prevents the binding of glutamate, which is the primary neurotransmitter that activates the receptor. By blocking the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor, DMQX inhibits the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the release of dopamine in the brain, which is implicated in addiction and reward-related behaviors. DMQX has also been shown to decrease the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause cellular damage. Additionally, DMQX has been shown to reduce the expression of certain genes that are involved in inflammation and cell death.
实验室实验的优点和局限性
One advantage of using DMQX in lab experiments is its high potency and selectivity for the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor. This allows for precise manipulation of the receptor without affecting other neurotransmitter systems. However, one limitation of using DMQX is its relatively short duration of action. This can make it difficult to study long-term effects of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor blockade.
未来方向
There are several future directions for the study of DMQX. One area of interest is the potential therapeutic applications of DMQX in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the role of the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor in psychiatric disorders such as depression and schizophrenia. Additionally, further research is needed to explore the long-term effects of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor blockade and the potential side effects of DMQX.
属性
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-8-4-5-12-11(6-8)10(3)17-15(18-12)20-14-16-9(2)7-13(21)19-14/h4-7H,1-3H3,(H2,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIANWDWSUAWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347676 | |
| Record name | AC1LDQIA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332074-09-6 | |
| Record name | AC1LDQIA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-6-oxo-4-phenylcyclohex-1-en-1-yl)-4-oxobutanoate](/img/structure/B3725918.png)
![N-(2,4-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B3725928.png)
![5-bromo-2-hydroxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B3725937.png)
![4-(5-fluoro-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B3725945.png)
![1-[(4-benzylpiperazin-1-yl)methyl]-1H-indole-2,3-dione 3-[(2-fluorophenyl)hydrazone]](/img/structure/B3725949.png)

![3-(4-pyridinyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B3725962.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B3725982.png)
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B3725989.png)
![2,6-dimethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3726003.png)
![5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3726013.png)
![3-(5-methyl-2-furyl)propanal [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3726019.png)